molecular formula C8H10ClNO2 B6161610 3-chloro-2,4-dimethoxyaniline CAS No. 93886-10-3

3-chloro-2,4-dimethoxyaniline

Cat. No.: B6161610
CAS No.: 93886-10-3
M. Wt: 187.62 g/mol
InChI Key: BEZGHDRLDURVRK-UHFFFAOYSA-N
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Description

3-chloro-2,4-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a chlorine atom and two methoxy groups attached to the benzene ring, along with an amino group. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,4-dimethoxyaniline typically involves the chlorination of 2,4-dimethoxyaniline. One common method includes the use of copper chloride as a catalyst in a hydrochloric acid solution, with oxygen introduced into the reaction system. The reaction is carried out at elevated temperatures, around 95°C, for several hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,4-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-2,4-dimethoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2,4-dimethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved often include oxidative stress and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2,4-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in various fields .

Properties

CAS No.

93886-10-3

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

3-chloro-2,4-dimethoxyaniline

InChI

InChI=1S/C8H10ClNO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,10H2,1-2H3

InChI Key

BEZGHDRLDURVRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)OC)Cl

Purity

95

Origin of Product

United States

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